molecular formula C19H14Cl3NO4S2 B11030287 4-chloro-N-(3-chloro-2-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]benzenesulfonamide

4-chloro-N-(3-chloro-2-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]benzenesulfonamide

Cat. No.: B11030287
M. Wt: 490.8 g/mol
InChI Key: RWZWOLKJZMDUJK-UHFFFAOYSA-N
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Description

4-CHLORO-N-(3-CHLORO-2-METHYLPHENYL)-N-[(4-CHLOROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE is a complex organic compound characterized by multiple chloro, methyl, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(3-CHLORO-2-METHYLPHENYL)-N-[(4-CHLOROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-chlorophenyl sulfonyl chloride and 3-chloro-2-methyl aniline. These intermediates undergo further reactions, including sulfonation and chlorination, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(3-CHLORO-2-METHYLPHENYL)-N-[(4-CHLOROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-CHLORO-N-(3-CHLORO-2-METHYLPHENYL)-N-[(4-CHLOROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(3-CHLORO-2-METHYLPHENYL)-N-[(4-CHLOROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-(3-CHLORO-2-METHYLPHENYL)-N-[(4-CHLOROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H14Cl3NO4S2

Molecular Weight

490.8 g/mol

IUPAC Name

4-chloro-N-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C19H14Cl3NO4S2/c1-13-18(22)3-2-4-19(13)23(28(24,25)16-9-5-14(20)6-10-16)29(26,27)17-11-7-15(21)8-12-17/h2-12H,1H3

InChI Key

RWZWOLKJZMDUJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N(S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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